2-{1-[(2-Methylpropyl)amino]propyl}phenol
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Overview
Description
2-{1-[(2-Methylpropyl)amino]propyl}phenol is an organic compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . This compound is characterized by the presence of a phenol group substituted with a 2-methylpropylamino group at the para position. It is known for its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(2-Methylpropyl)amino]propyl}phenol typically involves the reaction of 2-methylpropylamine with a suitable phenol derivative under controlled conditions. One common method is the alkylation of phenol with 2-methylpropylamine in the presence of a catalyst such as palladium or platinum. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalytic systems and optimized reaction parameters ensures the efficient production of this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(2-Methylpropyl)amino]propyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-[1-(2-methylpropylamino)propyl]phenol |
InChI |
InChI=1S/C13H21NO/c1-4-12(14-9-10(2)3)11-7-5-6-8-13(11)15/h5-8,10,12,14-15H,4,9H2,1-3H3 |
InChI Key |
NSGXKMOCFZYMPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1O)NCC(C)C |
Origin of Product |
United States |
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